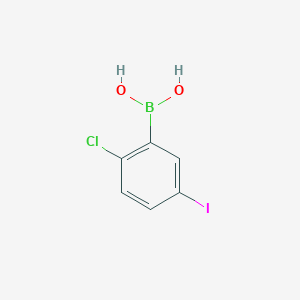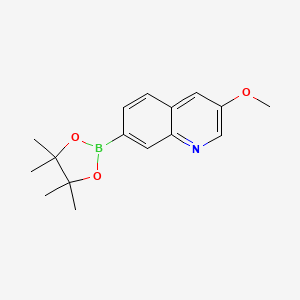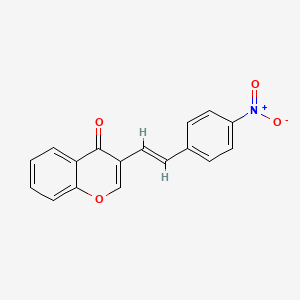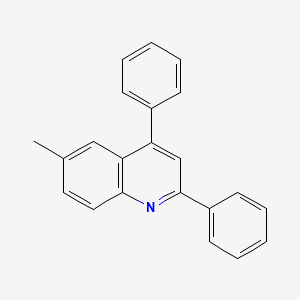
(2-Chloro-5-iodophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-iodophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, which can significantly influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-iodophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-iodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-5-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
(2-Chloro-5-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-iodophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the chlorine and iodine substituents, making it less reactive in certain cross-coupling reactions.
(2-Bromo-5-chlorophenyl)boronic Acid: Similar structure but with a bromine substituent instead of iodine, which can affect its reactivity and selectivity.
(2-Chloro-5-fluorophenyl)boronic Acid: Contains a fluorine substituent, leading to different electronic properties and reactivity.
Uniqueness: The presence of both chlorine and iodine substituents in (2-Chloro-5-iodophenyl)boronic acid provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C6H5BClIO2 |
|---|---|
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
(2-chloro-5-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H |
Clave InChI |
KEUZOBFQHMXHGY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)I)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,9-Diethoxy-7-methyl-furo[3,2-G]chromen-5-one](/img/structure/B11839634.png)

![6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11839643.png)



![Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B11839673.png)




